molecular formula C25H22FN3O4 B2756988 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 849912-88-5

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2756988
CAS No.: 849912-88-5
M. Wt: 447.466
InChI Key: QRMOQAQBVLGPTD-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with amino, ethoxyphenoxy, and fluorophenylmethoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenoxy and fluorophenylmethoxy groups through nucleophilic substitution reactions. The amino group is introduced via amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This includes using high-efficiency catalysts, optimizing reaction temperatures and pressures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl] phenol: Shares a similar pyrimidine core but with different substituents.

    4,6-diphenylpyrimidin-2-amine derivatives: Known for their anticancer properties and structural similarities.

Uniqueness

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4/c1-2-31-21-5-3-4-6-22(21)33-23-14-28-25(27)29-24(23)19-12-11-18(13-20(19)30)32-15-16-7-9-17(26)10-8-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMOQAQBVLGPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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